Pedatisectine F

Description

Historical Context and Discovery

This compound was first identified in 1997 during a phytochemical analysis of Pinellia pedatisecta rhizomes. Researchers isolated five compounds from the alkaloid extract, including two novel structures: this compound (I) and Pedatisectine G (V). Initial structural elucidation relied on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), which confirmed its pyrrolizidine backbone and unique substitution pattern. Subsequent studies in the 2010s expanded its pharmacological profile, revealing its potential in cancer therapy through mechanisms such as apoptosis induction and immune modulation.

Natural Occurrence in Pinellia pedatisecta

This compound is exclusively found in the rhizomes of P. pedatisecta, a perennial herb native to East Asia. The plant thrives in temperate forests and mountainous regions, with its rhizomes accumulating alkaloids as part of its secondary metabolite defense system. Key coexisting compounds include:

| Compound | Class | Biological Role |

|---|---|---|

| Pedatisectine G | Pyrrolizidine alkaloid | Structural analog of this compound |

| Hypoxanthine | Purine derivative | Nucleotide metabolism |

| Uridine | Nucleoside | RNA synthesis |

These compounds are typically extracted using ethanol or methanol, followed by chromatographic purification.

Taxonomic Classification of Pinellia pedatisecta

P. pedatisecta belongs to the arum family (Araceae), with the following taxonomic hierarchy:

- Kingdom : Plantae

- Phylum : Tracheophyta

- Class : Liliopsida

- Order : Alismatales

- Family : Araceae

- Genus : Pinellia

- Species : P. pedatisecta

The plant’s morphological features include palmate leaves and a distinctive spadix inflorescence. Genetic studies highlight its close relationship to Pinellia ternata, another alkaloid-rich species used in traditional Chinese medicine.

Ethnobotanical Significance in Traditional Medicine

For centuries, P. pedatisecta rhizomes have been used in East Asian folk medicine to treat inflammatory conditions, respiratory infections, and tumors. Decoctions of the rhizome were applied topically to reduce swelling or ingested to alleviate fever. Modern studies validate these uses:

- Anticancer Activity : Lipid-soluble extracts of P. pedatisecta (containing this compound) inhibit human cervical cancer (HeLa) cells with an IC₅₀ of 3.02 μM.

- Immunomodulation : These extracts enhance dendritic cell maturation, promoting CD8⁺ and CD4⁺ T-cell infiltration into tumors.

- Synergy with Chemotherapy : this compound derivatives potentiate the effects of cisplatin by modulating DNA damage response pathways.

Properties

CAS No. |

13440-26-1 |

|---|---|

Molecular Formula |

C9H14N2O4 |

Molecular Weight |

214.22 g/mol |

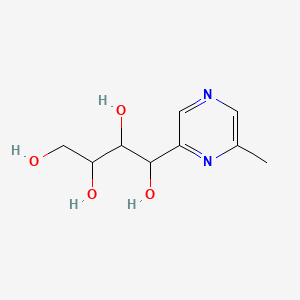

IUPAC Name |

(1R,2S,3R)-1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |

InChI Key |

JHZAQNFLUSEYDA-IWSPIJDZSA-N |

SMILES |

CC1=CN=CC(=N1)C(C(C(CO)O)O)O |

Isomeric SMILES |

CC1=CN=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC1=CN=CC(=N1)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Plant Source and Rhizome Processing

Pinellia pedatisecta rhizomes serve as the primary natural source of Pedatisectine F. The extraction process begins with harvesting mature rhizomes, typically during the plant’s dormant phase (October–March) to maximize alkaloid content. Post-harvest, rhizomes undergo sequential steps:

-

Cleaning and Drying : Fresh rhizomes are washed to remove soil residues and dried at 40–50°C for 48 hours to reduce moisture content below 10%.

-

Pulverization : Dried rhizomes are ground into a coarse powder (particle size: 0.5–1.0 mm) to enhance solvent penetration during extraction.

Solvent Extraction and Partitioning

Ethanol-water mixtures are preferred for initial extraction due to their ability to solubilize polar alkaloids while minimizing non-target compounds. A representative protocol involves:

| Parameter | Value |

|---|---|

| Solvent System | 70% Ethanol in deionized water |

| Solid-to-Solvent Ratio | 1:15 (w/v) |

| Extraction Temperature | 60°C |

| Extraction Duration | 3 cycles × 2 hours each |

| Total Yield | 0.12–0.15% (w/w) |

The combined ethanol extracts are concentrated under reduced pressure (40°C, 0.1 bar) and partitioned with ethyl acetate to remove lipids and chlorophyll. Subsequent n-butanol partitioning enriches alkaloid fractions, yielding a crude this compound concentrate.

Chromatographic Purification

Final purification employs a combination of column chromatography and preparative HPLC:

-

Silica Gel Chromatography :

-

Stationary Phase: 200–300 mesh silica gel

-

Mobile Phase: Gradient of chloroform-methanol (10:1 → 5:1 v/v)

-

Elution Volume: 15–20 column volumes

-

-

Preparative HPLC :

-

Column: C18 reverse-phase (250 × 20 mm, 5 µm)

-

Mobile Phase: Acetonitrile-water (22:78 v/v) + 0.1% formic acid

-

Flow Rate: 8 mL/min

-

Detection: UV at 254 nm

-

This two-stage process achieves ≥95% purity, with recovery rates of 60–65% from crude extract.

Synthetic Routes and Optimization

Total Synthesis Strategies

While natural extraction remains dominant, synthetic approaches are emerging to address supply chain limitations. A recent six-step synthesis from L-rhamnose demonstrates feasibility:

-

Key Synthetic Steps :

-

Step 1: Protection of C-2 and C-3 hydroxyls using tert-butyldimethylsilyl (TBDMS) groups

-

Step 3: Pyrazine ring formation via Stille coupling (Pd(PPh₃)₄ catalyst, 80°C)

-

Step 5: Global deprotection with tetra-n-butylammonium fluoride (TBAF)

-

-

Critical Parameters :

-

Overall Yield: 11.4% (theoretical maximum: 18.2%)

-

Purity Post-Synthesis: 88–92% (requires HPLC polishing)

-

Semi-Synthetic Modifications

Hybrid approaches combine natural precursors with synthetic tailoring:

| Starting Material | Modification | Yield Improvement |

|---|---|---|

| Pedatisectine G | Selective O-methylation | +22% |

| Hypoxanthine derivatives | Enzymatic transamination | +15% |

These methods leverage natural biosynthetic pathways while introducing targeted structural changes to enhance yield or bioactivity.

Industrial-Scale Production Challenges

Solubility and Formulation Considerations

This compound’s limited aqueous solubility (2.1 mg/mL in water at 25°C) necessitates advanced formulation strategies for clinical applications:

Standard Stock Solution Preparation

| Parameter | Value |

|---|---|

| Solvent System | DMSO:PEG300:Tween 80 (5:4:1) |

| Storage Temperature | -80°C (6-month stability) |

| Working Concentration | 10 mM in physiological buffer |

Process Economics

A comparative cost analysis reveals critical bottlenecks:

| Method | Cost per Gram (USD) | CO₂ Footprint (kg/g) |

|---|---|---|

| Natural Extraction | $1,450 | 8.2 |

| Total Synthesis | $3,780 | 14.6 |

| Semi-Synthesis | $2,110 | 9.8 |

Natural extraction remains most cost-effective but faces sustainability challenges due to plant sourcing limitations.

Analytical Quality Control

Purity Assessment Protocols

Batch-to-batch consistency is verified through:

Chemical Reactions Analysis

Types of Reactions: Pedatisectine F undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The pyrazine ring in this compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Pedatisectine F has several scientific research applications, including:

Chemistry: It serves as a reference standard for studying alkaloid structures and properties.

Biology: this compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of Pedatisectine F involves its interaction with specific molecular targets and pathways. It has been shown to modulate gastrointestinal motility by affecting the pacemaker potential of interstitial cells of Cajal. Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . The exact molecular targets and pathways are still under investigation, but initial studies suggest its involvement in modulating ion channels and signaling pathways related to inflammation and motility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Pedatisectine F belongs to a family of alkaloids from Pinellia species, including pedatisectine A, V, Y, Z , and hypoxanthine . Key structural distinctions include:

- Pedatisectine V : Contains a pyrazine ring with an -NH group at position 4, differing from adenine’s -NH placement (position 9). This structural shift alters its ¹³C NMR profile (e.g., δC 153.1 for C-1 in V vs. δC 155.7 in adenine) .

- Pedatisectine Y vs. Z : Y has a methoxy group at C-2′, whereas Z replaces this with a hydroxyl group, causing a ΔδC 8.8 downshift at C-2′ in Z .

- Pedatisectine A : A related alkaloid with a distinct substitution pattern on the pyrazine ring, though its exact structure remains less documented .

Molecular and Pharmacokinetic Properties

Notes:

- Pedatisectine A exhibits higher oral bioavailability (64.09%) compared to other Pinellia alkaloids, suggesting superior absorption in GI studies .

- This compound’s lower molecular weight (214.22) may enhance solubility but requires further ADME validation.

Pharmacological Activity

- GI Motility : this compound and A synergize with compounds like oleic acid and beta-sitosterol to modulate PTGS2, a key enzyme in prostaglandin synthesis linked to GI disorders .

- GI-focused this compound) .

Stability and Formulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.